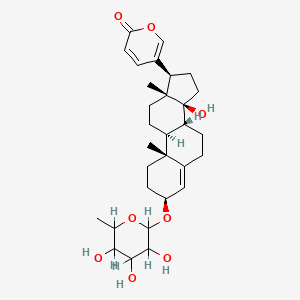

Proscillaridin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla and Drimia maritima (Scilla maritima). It is used in the treatment of congestive heart failure and cardiac arrhythmia due to its ability to increase the force of cardiac contractions . This compound belongs to the bufanolide type of cardiac glycosides and has shown potential cytotoxic and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Proscillaridin can be synthesized through various chemical reactions involving its aglycone, scillarenin. The synthesis typically involves glycosylation reactions where scillarenin is reacted with rhamnose under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the bulbs of Drimia maritima. The extraction process includes maceration, filtration, and purification steps to isolate the glycoside in its pure form .

化学反应分析

Types of Reactions: Proscillaridin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

科学研究应用

Anticancer Properties

Proscillaridin A exhibits significant anticancer effects across multiple cancer types, including pancreatic cancer, glioblastoma, and non-small cell lung cancer (NSCLC). Below are detailed findings from various studies:

Pancreatic Cancer

- Mechanism : this compound A induces apoptosis and autophagy in pancreatic cancer cells. It disrupts mitochondrial function and increases reactive oxygen species (ROS) levels, leading to cell death.

- Results : In vitro studies demonstrated that this compound A inhibited the proliferation and migration of pancreatic cancer cell lines (Panc-1, BxPC-3, AsPC-1) with an IC50 at the nanomolar level. In vivo studies using Panc-1 xenograft models showed significant tumor growth inhibition .

Glioblastoma

- Mechanism : The compound triggers G2/M phase blockade and induces cell death in glioblastoma cell lines.

- Results : this compound A treatment resulted in substantial survival benefits in animal models with glioblastoma, indicating its potential for therapeutic use against this aggressive cancer type .

Non-Small Cell Lung Cancer

- Mechanism : this compound A acts as a Na+/K+ ATPase inhibitor, elevating intracellular calcium levels and activating the AMPK pathway while downregulating key survival pathways.

- Results : The compound exhibited potent cytotoxicity against NSCLC cells at nanomolar concentrations and significantly suppressed tumor growth in animal models compared to standard treatments .

Sensitization to Other Treatments

This compound A has been shown to enhance the efficacy of other therapeutic agents:

- TRAIL Therapy : In colon cancer studies, this compound A sensitized cells to TRAIL (TNF-related apoptosis-inducing ligand) therapy by upregulating TRAIL receptor expression and downregulating anti-apoptotic proteins. This suggests its potential role in combination therapies for cancers resistant to conventional treatments .

Mechanistic Insights

The mechanisms underlying the anticancer effects of this compound A involve:

- Induction of oxidative stress and endoplasmic reticulum stress.

- Modulation of apoptotic pathways through the activation of death receptors.

- Inhibition of critical signaling pathways associated with tumor growth and survival.

Summary of Findings

作用机制

Proscillaridin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making this compound effective in treating heart failure . Additionally, this compound disrupts topoisomerase I and II activity, leading to cytotoxic effects in cancer cells .

相似化合物的比较

Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

Ouabain: A cardiac glycoside with a similar structure but differing in potency and duration of action.

Scillarenin: The aglycone of proscillaridin, sharing similar biological activities.

Uniqueness: this compound is unique due to its dual role as a cardiac glycoside and a potential anticancer agent. Its ability to induce apoptosis and autophagy in cancer cells sets it apart from other cardiac glycosides .

属性

CAS 编号 |

466-06-8 |

|---|---|

分子式 |

C30H42O8 |

分子量 |

530.6 g/mol |

IUPAC 名称 |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1 |

InChI 键 |

MYEJFUXQJGHEQK-OWBILYANSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

手性 SMILES |

CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

外观 |

Solid powder |

熔点 |

221.0 °C |

Key on ui other cas no. |

466-06-8 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Caradrin Desglucotransvaaline Digitalysat Proscillaridin Proscillaridin A Proscillaridine Rhamnoside, Scillarenin Sandoscill Scillarenin Rhamnoside Scillase Talusin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。